3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, also known as N-acetyl-L-tyrosine, is an amino acid derivative characterized by the presence of an acetyl group on the phenyl ring. Its chemical formula is C₁₁H₁₄ClNO₃, with a molecular weight of 243.69 g/mol. This compound is notable for its high solubility in water and organic solvents, making it a versatile candidate for various applications in biochemistry and pharmaceuticals .
The structure of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride consists of a propanoic acid backbone, with an amino group and an acetylated phenyl group attached at the third carbon. This unique configuration contributes to its biological activity and interaction with various biological systems .
These reactions are essential for its potential modifications in synthetic chemistry and drug development .
3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride exhibits various biological activities:
Several methods have been developed for synthesizing 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride:
The applications of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride span various fields:
Studies have indicated that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride interacts with various biological systems:
Several compounds share structural similarities with 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
(S)-2-Amino-3-(4-(carboxymethyl)phenyl)propanoic acid hydrochloride | 2133832-82-1 | 0.87 | Contains a carboxymethyl group enhancing solubility |
(R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid | 274262-82-7 | 0.83 | Tert-butyl group provides steric hindrance |
2-Amino-3-(4-biphenylyl)propanoic Acid | 76985-08-5 | 0.83 | Features biphenylyl substitution affecting aromatic interactions |
These compounds exhibit unique characteristics that differentiate them from 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride while maintaining similar functional groups that influence their biological activity and chemical reactivity .